molecular formula C23H25BF2N2O2 B606807 Cranad-2 CAS No. 1193447-34-5

Cranad-2

Katalognummer B606807
CAS-Nummer: 1193447-34-5
Molekulargewicht: 410.2718
InChI-Schlüssel: PVXQJYXODFZTBR-KAVGSWPWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cranad-2 is a near-infrared Amyloid-β fluorescent probe . It demonstrates high affinity for amyloid-β aggregates with a Kd value of 38 nM . Upon interacting with Amyloid-β aggregates, it displays a 70-fold increase in fluorescence intensity accompanied by a 90 nm blue shift from 805 to 715 nm .


Synthesis Analysis

Cranad-2 is a synthetic compound . It is a near-infrared probe that binds to Aβ40 aggregates . It elicits an emission blue shift when it binds to these aggregates .


Molecular Structure Analysis

The molecular weight of Cranad-2 is 410.26 . Its chemical formula is C23H25BF2N2O2 . It is a solid substance with a brown to black color .


Chemical Reactions Analysis

Upon interacting with Aβ aggregates, Cranad-2 exhibits a 70-fold increase in fluorescence intensity accompanied by a 90 nm blue shift from 805 to 715 nm .


Physical And Chemical Properties Analysis

Cranad-2 is a solid substance with a brown to black color . It has a molecular weight of 410.26 and a chemical formula of C23H25BF2N2O2 .

Wissenschaftliche Forschungsanwendungen

Neuroscience / Neurology

Summary of Results or Outcomes

When bound to Aβ plaques, Cranad-2 displayed excellent optical characteristics, with a 715 nm emission wavelength , a reasonable log p-value, and showed great sensitivity (70-fold increase) and good binding affinity (Kd = 38.69 nM). It successfully differentiated between 19-month-old APP/PS1 mice (a model for AD) and wild-type mice, indicating its potential for early diagnosis and monitoring of AD .

1. Cancer Research

Results

2. Drug Delivery Systems

Results

3. Neurological Imaging

Results

4. Inflammation Studies

Results

5. Amyloidosis Research

Results

1. Ocular Imaging for Neurodegenerative Diseases

Results

NIRFOI with Cranad-2 has shown higher sensitivity for imaging amyloid beta (Aβ) in transgenic AD mice compared to traditional brain imaging methods .

2. Monitoring Therapeutic Effects

Results

It has been demonstrated that NIRFOI with Cranad-2 can monitor the effects of BACE-1 inhibitor LY2811376, showing significant changes in Aβ levels post-treatment .

3. Detection of Reactive Oxygen Species (ROS)

Results

Studies have shown that Cranad-2 can image ROS in the eyes, which could be beneficial for diagnosing and understanding oxidative stress disorders .

4. Quantitative Detection of Aβ Fibrils

Results

Cranad-2 demonstrates higher retention in transgenic mouse models of AD compared to non-transgenic mice, confirming its specificity for Aβ deposits .

5. Pathological Biomarker for Clinical Settings

Results

While not yet approved for clinical use, Cranad-2’s properties suggest it could enhance the diagnostic capabilities for AD when combined with PET imaging .

Safety And Hazards

Cranad-2 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Zukünftige Richtungen

Cranad-2 has been used for multi-spectral optoacoustic tomography and fluorescence imaging of brain Aβ deposits in the arcAβ mouse model of AD . It has shown potential for use in fluorescence- and MSOT-based detection of Aβ deposits in animal models of AD pathology . This facilitates mechanistic studies and the monitoring of putative treatments targeting Aβ deposits .

Eigenschaften

IUPAC Name

[4-[(2Z)-2-[6-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2,2-difluoro-1,3-dioxa-2-boranuidacyclohex-5-en-4-ylidene]ethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BF2N2O2/c1-27(2)20-11-5-18(6-12-20)9-15-22-17-23(30-24(25,26)29-22)16-10-19-7-13-21(14-8-19)28(3)4/h5-17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXQJYXODFZTBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(OC(=CC(=CC=C2C=CC(=[N+](C)C)C=C2)O1)C=CC3=CC=C(C=C3)N(C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-]1(OC(=C/C(=C/C=C2C=CC(=[N+](C)C)C=C2)/O1)/C=C/C3=CC=C(C=C3)N(C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cranad-2

CAS RN

1193447-34-5
Record name 1193447-34-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
256
Citations
R Ni, A Villois, XL Dean-Ben, Z Chen, M Vaas… - Photoacoustics, 2021 - Elsevier
… intravenous CRANAD-2 … of CRANAD-2 and Aβ deposits in arcAβ mouse brain sections, thus verifying the specificity of the probe. In conclusion, we demonstrate suitability of CRANAD-2 …
Number of citations: 28 www.sciencedirect.com
C Ran, X Xu, SB Raymond, BJ Ferrara… - Journal of the …, 2009 - ACS Publications
… In summary, CRANAD-2 meets all the requirements for a NIR contrast agent for the … the progress of the disease by NIR imaging with CRANAD-2. In addition, we believe that our probe …
Number of citations: 463 pubs.acs.org
J Torra, F Viela, D Megías, B Sot… - Chemistry–A European …, 2022 - Wiley Online Library
… of CRANAD-2 for STED super-resolution imaging of amyloids. ΔN fibrils deposited on a glass coverslip were incubated with 3 μM CRANAD-2 … properties of CRANAD-2 allowed bright …
P Jara-Guajardo, P Cabrera, F Celis, M Soler… - Nanomaterials, 2020 - mdpi.com
… ex vivo by fluorescence combining the use of CRANAD-2 and gold nanorods (GNRs) by the … amyloid beta peptide aggregates with the probe CRANAD-2 and GNR-PEG-D1 observing …
Number of citations: 26 www.mdpi.com
C Hegenbarth - 2011 - Can Med Assoc
… intravenous CRANAD-2 … of CRANAD-2 and Aβ deposits in arcAβ mouse brain sections, thus verifying the specificity of the probe. In conclusion, we demonstrate suitability of CRANAD-2 …
Number of citations: 13 www.cmaj.ca
X Zhang, Y Tian, A Moore, C Ran - Journal of Nuclear Medicine, 2015 - scienceopen.com
… CRANAD-2 and -3 into BAT was also very possible. To investigate the facilitated transporting of CRANAD-2, we compared the time courses of CRANAD-2 … of CRANAD-2 is likely due to …
Number of citations: 2 www.scienceopen.com
R Ni, A Villois, XL Dean-Ben, Z Chen, M Vaas… - 2020 - europepmc.org
… intravenous CRANAD-2 … of CRANAD-2 and Aβ deposits in arcAβ mouse brain sections, thus verifying the specificity of the probe. In conclusion, we demonstrate suitability of CRANAD-2 …
Number of citations: 0 europepmc.org
C Ran, W Zhao, RD Moir, A Moore - PloS one, 2011 - journals.plos.org
… Based on these facts, we reasoned that CRANAD-5/CRANAD-2 could be a potential FRET pair for Aβ aggregates. Furthermore, the apparent binding affinity of CRANAD-5 (Kd = 10 nM) …
Number of citations: 55 journals.plos.org
R Ni, M Vaas, M Rudin, J Klohs - Photons Plus Ultrasound …, 2018 - spiedigitallibrary.org
… Here we provide novel in-vivo estimates of brain Aβ load with Aβ-binding probe CRANAD-2 and measures of brain oxygen saturation by using multi-spectral optoacoustic imaging (…
Number of citations: 3 www.spiedigitallibrary.org
P Cabrera, P Jara-Guajardo, MP Oyarzún… - … , Biology and Medicine, 2022 - Elsevier
… In this work, we show that we can enhance the fluorescent signal of CRANAD-2 and CRANAD… in vivo detection and analysis of fluorescent probes such as CRANAD-2 and CRANAD-58. …
Number of citations: 1 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.